molecular formula C7H9NO B8587305 1-(Hydroxymethyl)-3-methylenecyclobutanecarbonitrile

1-(Hydroxymethyl)-3-methylenecyclobutanecarbonitrile

Cat. No.: B8587305
M. Wt: 123.15 g/mol
InChI Key: PFWZWKSILPMVKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Hydroxymethyl)-3-methylenecyclobutanecarbonitrile is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

1-(hydroxymethyl)-3-methylidenecyclobutane-1-carbonitrile

InChI

InChI=1S/C7H9NO/c1-6-2-7(3-6,4-8)5-9/h9H,1-3,5H2

InChI Key

PFWZWKSILPMVKX-UHFFFAOYSA-N

Canonical SMILES

C=C1CC(C1)(CO)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 1-(methoxymethyl)-3-methylenecyclobutanecarbonitrile (1.40 g, 0.0102 mol) in methylene chloride (30 mL, 0.4 mol) was added 1.0 M of boron tribromide in methylene chloride (12.8 mL) at −78° C. The reaction was stirred at rt for 2 h, quenched with aq. sodium bicarbonate, and extracted with dichloromethane. The combined organic layers were dried over magnesium sulfate and evaporated to dryness to give the desired product (1.26 g, 100%). 1H NMR (400 MHz, CDCl3): 4.81 (2H, m), 3.66 (2H, s), 3.10 (2H, m), 2.59 (2H, m) ppm.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.8 mL
Type
solvent
Reaction Step Two
Yield
100%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.